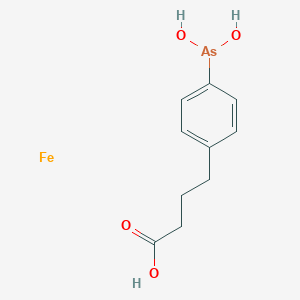
Benzenesulfonyl isocyanate, 3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl isocyanate, 3-nitro-, is an organic compound with the molecular formula C7H5NO3S. It is a derivative of benzenesulfonyl isocyanate, where a nitro group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonyl isocyanate, 3-nitro-, can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with sodium nitrite in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent decomposition.
Industrial Production Methods
Industrial production of benzenesulfonyl isocyanate, 3-nitro-, often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may include steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl isocyanate, 3-nitro-, undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reactions with amines or alcohols typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Aplicaciones Científicas De Investigación
Benzenesulfonyl isocyanate, 3-nitro-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonyl isocyanate, 3-nitro-, involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl isocyanate: Lacks the nitro group, making it less reactive in certain redox reactions.
Phenyl isocyanate: Similar structure but without the sulfonyl group, leading to different reactivity and applications.
Nitrobenzene: Contains a nitro group but lacks the isocyanate and sulfonyl groups, resulting in different chemical behavior.
Uniqueness
Benzenesulfonyl isocyanate, 3-nitro-, is unique due to the presence of both the nitro and isocyanate groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
7018-79-3 |
|---|---|
Fórmula molecular |
C7H4N2O5S |
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
3-nitro-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C7H4N2O5S/c10-5-8-15(13,14)7-3-1-2-6(4-7)9(11)12/h1-4H |
Clave InChI |
JOUQRBQVLURJGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N=C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




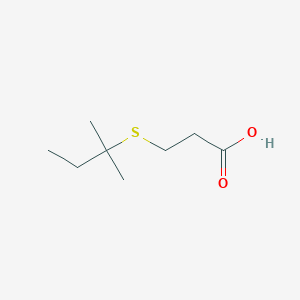

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
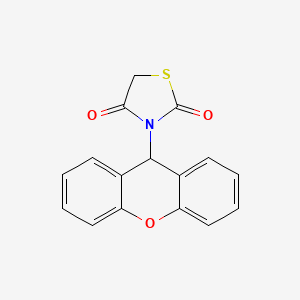

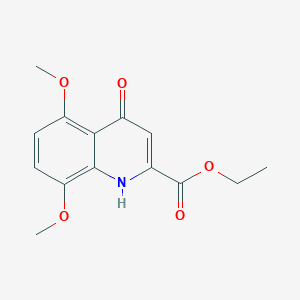
![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)

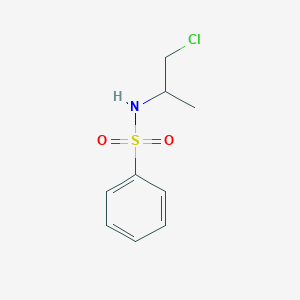
![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
